(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane ring system with an amine group attached, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-Bicyclo[221]hept-5-en-2-ylmethanamine oxalate typically involves several steps One common method starts with the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the bicyclo[221]heptane core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic core but differ in their functional groups.
Norbornene derivatives: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
(1R,2S,4R)-Bicyclo[221]hept-5-en-2-ylmethanamine oxalate is unique due to its specific stereochemistry and the presence of the amine group
Properties
IUPAC Name |
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.C2H2O4/c9-5-8-4-6-1-2-7(8)3-6;3-1(4)2(5)6/h1-2,6-8H,3-5,9H2;(H,3,4)(H,5,6)/t6-,7+,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGYOJFKWJOYHT-ARIDFIBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.